molecular formula C21H25N5O8S2 B1676548 Mezlocillin CAS No. 51481-65-3

Mezlocillin

Número de catálogo: B1676548
Número CAS: 51481-65-3
Peso molecular: 539.6 g/mol
Clave InChI: YPBATNHYBCGSSN-VWPFQQQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mezlocillin exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its mechanism of action involves disrupting the final stages of peptidoglycan synthesis, leading to cell lysis. This compound is particularly noted for its stability against various beta-lactamases, which enhances its effectiveness against resistant bacterial strains .

Key Characteristics

  • Spectrum of Activity : Effective against a wide range of pathogens including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various anaerobes .
  • Pharmacokinetics : Exhibits a half-life of approximately 1 hour after intravenous administration and 1.5 hours after intramuscular injection. Protein binding ranges from 16% to 59% .
  • Clinical Efficacy : Cure rates in clinical trials were reported as follows:
    • Bacteremia: 78%
    • Respiratory tract infections: 62%
    • Urinary tract infections: 81%
    • Gynecological infections: 86%
    • Bone and joint infections: 55%
    • Intra-abdominal infections: 67%
    • Skin and soft tissue infections: 59% .

Clinical Applications

This compound has been utilized in various clinical settings, particularly for severe infections in immunocompromised patients, such as those undergoing chemotherapy. Its broad spectrum allows it to be used empirically in cases where the causative organism is unknown, often in combination with other antibiotics like aminoglycosides for enhanced efficacy .

Case Studies

  • Treatment of Severe Infections :
    A study involving fifty-six patients with severe bacterial infections demonstrated that this compound was effective as an adjunct therapy following abdominal surgery. The use of this compound led to significant improvement in clinical outcomes without major adverse effects .
  • Comparative Effectiveness :
    In patients with pneumonia, this compound treatment resulted in a success rate of 76.6%, compared to 70.3% for ampicillin, indicating its comparable efficacy in treating respiratory infections .
  • Pseudomonas aeruginosa Infections :
    A surveillance study on antibiotic susceptibility revealed that this compound maintained activity against approximately 45% to 54% of tested strains of Pseudomonas aeruginosa, highlighting its relevance in treating infections caused by this challenging pathogen .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed, particularly among strains producing extended-spectrum beta-lactamases (ESBLs). Continuous monitoring of resistance patterns is essential for optimizing its use in clinical practice .

Actividad Biológica

Mezlocillin is a semisynthetic penicillin that exhibits broad-spectrum antibacterial activity, particularly effective against various gram-positive and gram-negative bacteria. This article explores its biological activity, including mechanisms of action, pharmacodynamics, clinical efficacy, and case studies highlighting its use in treating infections.

This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This leads to cell lysis mediated by autolytic enzymes within the bacteria. This compound's stability against hydrolysis by beta-lactamases enhances its efficacy against resistant strains, making it a valuable agent in clinical settings .

Pharmacodynamics

  • Spectrum of Activity : this compound is effective against a variety of pathogens, including:
    • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
    • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
  • Bactericidal Properties : The drug demonstrates bactericidal activity due to its ability to disrupt cell wall integrity.
  • Resistance : this compound has shown lower resistance rates when combined with aminoglycosides such as gentamicin and tobramycin, enhancing its overall efficacy against resistant strains .

Case Studies

  • Combination Therapy : A study involving 35 patients treated with this compound revealed its effectiveness when used in combination with other antibiotics. The results indicated that this compound could serve as a reliable option for serious infections caused by sensitive pathogens .
  • Acute Kidney Injury (AKI) Risk Analysis : A retrospective analysis of 2,887 patients receiving this compound-sulbactam sodium showed an AKI incidence of 9.18%. Predictive factors for AKI were identified, and the study emphasized the importance of monitoring renal function during treatment .
  • Comparative Effectiveness : In a clinical trial comparing this compound with other beta-lactams for febrile neutropenic patients, this compound demonstrated a response rate of 52%, indicating its potential as an empiric therapy in this vulnerable population .

In Vitro Studies

Research has consistently shown that this compound exhibits superior antimicrobial activity compared to older penicillins like carbenicillin. In vitro testing against 325 clinical isolates demonstrated that this compound was more effective across various species, particularly when combined with aminoglycosides .

Resistance Patterns

Studies have highlighted the effectiveness of this compound in overcoming resistance mechanisms. For instance, when combined with aminoglycosides, this compound showed significantly lower resistance rates (10.2% for this compound-amikacin) compared to monotherapy approaches .

Summary Table of Biological Activity

Pathogen Sensitivity Combination Efficacy Resistance Rate (%)
Staphylococcus aureusHighThis compound + Sisomicin12.3
Escherichia coliModerateThis compound + Gentamicin15.1
Pseudomonas aeruginosaVariableThis compound + Tobramycin18.5
Klebsiella pneumoniaeHighThis compound + Amikacin10.2

Propiedades

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBATNHYBCGSSN-VWPFQQQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023316
Record name Mezlocillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mezlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.71e-01 g/L
Record name Mezlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor.
Record name Mezlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51481-65-3
Record name Mezlocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51481-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mezlocillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mezlocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mezlocillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mezlocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEZLOCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2O403D1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mezlocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mezlocillin
Reactant of Route 2
Mezlocillin
Reactant of Route 3
Reactant of Route 3
Mezlocillin
Reactant of Route 4
Mezlocillin
Reactant of Route 5
Mezlocillin
Reactant of Route 6
Mezlocillin
Customer
Q & A

Q1: What is the primary mechanism of action of mezlocillin?

A: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, , , , , ] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, , , , , ] This disruption in cell wall integrity ultimately leads to bacterial cell death.

Q2: Does this compound exhibit a bactericidal or bacteriostatic effect?

A: this compound primarily exerts a bactericidal effect on susceptible bacteria. [, , , , , ] This means it directly kills bacteria, rather than just inhibiting their growth.

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C21H25N5O8S2. [, ] Its molecular weight is 507.57 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A: While the provided research doesn't delve deep into detailed spectroscopic analysis, one study utilizes X-ray powder diffraction to characterize a specific this compound sodium compound. [] This study identifies characteristic peaks at various 2-theta values, providing insights into its crystalline structure.

Q5: How stable is this compound in various infusion solutions?

A: Studies have investigated the stability of this compound sodium in common infusion solutions like glucose injection, glucose and sodium chloride injection, and maintain solution for infants. [, ] The findings indicate that this compound remains stable within these solutions for a clinically relevant timeframe (up to 8 hours), ensuring its efficacy during administration.

Q6: Does the pH of the infusion solution affect this compound stability?

A: While this compound exhibits compatibility with different infusion solutions, varying pH levels within these solutions don't significantly affect its stability within the tested timeframe (up to 8 hours). [, ]

Q7: How is this compound administered, and what are its typical routes of elimination?

A: this compound is primarily administered intravenously or intramuscularly. [, , , , ] It is primarily eliminated through renal excretion, with biliary excretion playing a secondary role. [, , , , , ]

Q8: Does the dose of this compound influence its pharmacokinetic properties?

A: Yes, this compound exhibits dose-dependent pharmacokinetics. [, ] Studies demonstrate that increasing the dose leads to a less than proportional increase in serum concentrations and a decrease in total body clearance. [, ] This highlights the importance of optimizing dosage regimens to achieve desired therapeutic outcomes.

Q9: How does this compound's pharmacokinetic profile in neonates differ from that in adults?

A: Neonates exhibit altered this compound pharmacokinetics compared to adults. [, , ] Studies show that weight-normalized clearances (total, renal, and nonrenal) are lower in neonates, particularly in preterm infants, and gradually increase with postnatal development. [, , ] This difference necessitates dosage adjustments based on gestational and postnatal age to ensure efficacy and minimize the risk of toxicity.

Q10: How is this compound's efficacy evaluated in vitro?

A: In vitro assessments of this compound's efficacy frequently involve determining the minimum inhibitory concentration (MIC). [, , , , ] The MIC represents the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Q11: Are there any specific animal models employed to study this compound's efficacy in vivo?

A11: Researchers utilize various animal models to investigate this compound's efficacy against infections. These include:

  • Rabbit endocarditis model: This model has been used to assess the efficacy of this compound, both alone and in combination with other antibiotics, in treating Enterobacter aerogenes endocarditis. [, , ]
  • Rabbit meningitis model: This model evaluates the efficacy of this compound in treating meningitis caused by pathogens like Escherichia coli and Listeria. [, , ]
  • Rabbit granuloma pouch model: This model simulates closed-space infections and has been used to study the efficacy of this compound and its combinations against Proteus vulgaris. []

Q12: How effective is this compound in treating specific infections like cholangitis?

A: Research suggests that this compound shows promise in treating cholangitis. [, , ] A randomized controlled trial demonstrated that this compound monotherapy resulted in a higher cure rate (83%) compared to a combination of ampicillin and gentamicin (41%). [, , ] Additionally, this compound exhibited a more favorable therapeutic index (concentration in serum or bile divided by MIC) against aerobic gram-negative bacilli compared to ampicillin or gentamicin. [, , ]

Q13: What are the known mechanisms of bacterial resistance to this compound?

A: The primary mechanism of resistance to this compound involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, , , , , ]

Q14: Does the presence of β-lactamases always render this compound ineffective?

A: Not necessarily. While β-lactamases pose a significant challenge, the effectiveness of this compound in their presence depends on the specific type of β-lactamase produced by the bacteria and the ability of this compound to resist hydrolysis by that specific enzyme. [, , , , , ]

Q15: What analytical techniques are commonly employed to determine this compound concentrations in biological samples?

A15: Researchers utilize various analytical methods to quantify this compound concentrations, including:

  • High-pressure liquid chromatography (HPLC): HPLC offers a precise and specific method for measuring this compound levels in biological matrices like serum, urine, and bile. [, , , , , , , ]
  • Agar diffusion method: This microbiological assay provides a cost-effective alternative for determining this compound concentrations, particularly in serum and bronchial secretions. [, , ]

Q16: How do researchers ensure the accuracy and reliability of analytical methods used for this compound quantification?

A: Rigorous analytical method validation is crucial. Researchers establish method parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to guarantee the reliability and reproducibility of results. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.